molecular formula C10H20N2O2 B1501484 Tert-butyl methyl(3-methylazetidin-3-YL)carbamate CAS No. 943060-83-1

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

Cat. No. B1501484
CAS RN: 943060-83-1
M. Wt: 200.28 g/mol
InChI Key: MRDWQZXOUCMQBF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is a chemical compound with the CAS Number: 1018443-01-0 . It has a molecular weight of 186.25 . The IUPAC name for this compound is tert-butyl 3-methyl-3-azetidinylcarbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is 1S/C9H18N2O2/c1-8(2,3)13-7(12)11-9(4)5-10-6-9/h10H,5-6H2,1-4H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate is a solid at room temperature . It should be stored at 4°C .

Scientific Research Applications

Carbapenem Synthesis : Another study focused on the labile tert-butyldimethylsilyl esters of azetidinones as crucial synthons in the preparation of ylide pyridyl thio esters, intermediates utilized to synthesize a series of carbapenems. The antimicrobial properties and DHP-I susceptibility of these carbapenems were studied, highlighting their potential relevance in drug development (Guthikonda et al., 1987).

Histamine H4 Receptor Ligands : Research into 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R) found that systematic modifications of the core pyrimidine moiety and other components led to compounds with potent in vitro activity and significant anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Gold(I)-Catalyzed Formation of Oxazolidinones : A study described the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates into 5-methylene-1,3-oxazolidin-2-ones. The mild reaction conditions allow the efficient synthesis of these structures, offering a convenient alternative to other methods (Buzas & Gagosz, 2006).

Hydrogen Bonds in Carbamate Derivatives : A study on two carbamate derivatives revealed an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This highlights the importance of hydrogen bonding in the structural formation of carbamate derivatives (Das et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(5)10(4)6-11-7-10/h11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDWQZXOUCMQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693355
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(3-methylazetidin-3-YL)carbamate

CAS RN

943060-83-1
Record name tert-Butyl methyl(3-methylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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